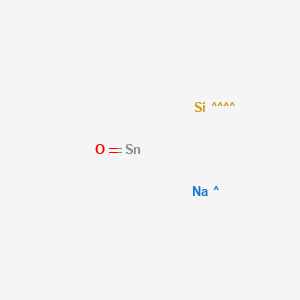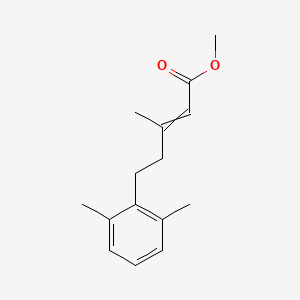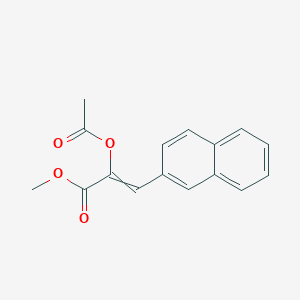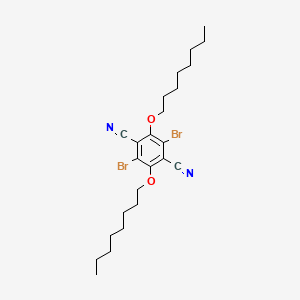
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile is an organic compound with the molecular formula C24H30Br2N2O2 It is a derivative of benzene, featuring two bromine atoms and two octyloxy groups attached to the benzene ring, along with two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile typically involves the bromination of 2,5-dihydroxyterephthalonitrile followed by the alkylation with octyl bromide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine reagents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts are typically used along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would introduce an aryl group.
Applications De Recherche Scientifique
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile has several applications in scientific research:
Organic Electronics: It can be used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: The compound’s structural properties make it suitable for the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism by which 2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile exerts its effects is largely dependent on its application. In organic electronics, its role is primarily structural, contributing to the formation of conductive or semiconductive materials. The bromine atoms and cyano groups can participate in various interactions, influencing the electronic properties of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dibromo-2,5-bis(decyloxy)benzene
- 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile
- 1,2-Dibromo-4,5-bis(octyloxy)benzene
Uniqueness
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which provide distinct reactivity and electronic properties. The octyloxy groups also contribute to its solubility and processability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
922551-56-2 |
|---|---|
Formule moléculaire |
C24H34Br2N2O2 |
Poids moléculaire |
542.3 g/mol |
Nom IUPAC |
2,5-dibromo-3,6-dioctoxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C24H34Br2N2O2/c1-3-5-7-9-11-13-15-29-23-19(17-27)22(26)24(20(18-28)21(23)25)30-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
PTLWCUWNLLWJER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C(=C(C(=C1Br)C#N)OCCCCCCCC)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


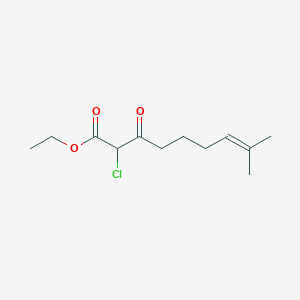

![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)

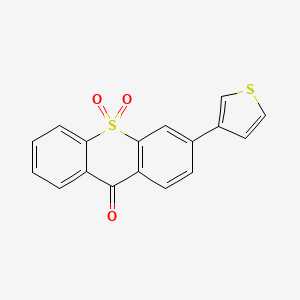

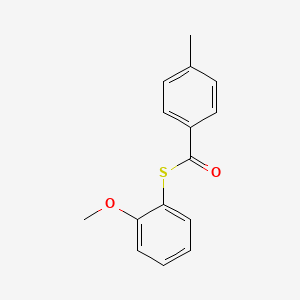
![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)

![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
